molecular formula C7H9BrN2 B1526037 4-Bromo-3-methylbenzene-1,2-diamine CAS No. 952511-74-9

4-Bromo-3-methylbenzene-1,2-diamine

Cat. No. B1526037
Key on ui cas rn: 952511-74-9
M. Wt: 201.06 g/mol
InChI Key: JBZQNBSYFRCDRA-UHFFFAOYSA-N
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Patent
US08637537B2

Procedure details

A mixture of 154 (40 g, 154 mmol), SnCl2.2H2O (208 g, 920 mmol), EtOAc (300 mL) and EtOH (150 mL) was heated to 80° C. for 12 h, cooled to RT, poured into crushed ice (2 Kg) and the pH adjusted to pH 7-8 with solid NaHCO3. The solid was filtered and washed with EtOAc. The filtrate was thrice extracted with EtOAc. The combined extracts were washed with brine, dried (Na2SO4), filtered and concentrated in vacuo. The crude product was purified by SiO2 chromatography eluting with an EtOAc/hexane gradient (10 to 50% EtOAc) to afford 28 g (91%) of 4-bromo-3-methyl-1,2-benzenediamine (156) as a brown oil: MS (ESI) m/z=202 [M+1]+.
Name
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
208 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[C:4]([N+:11]([O-])=O)[C:3]=1[CH3:14].O.O.Cl[Sn]Cl.CCOC(C)=O.C([O-])(O)=O.[Na+]>CCO>[Br:1][C:2]1[C:3]([CH3:14])=[C:4]([NH2:11])[C:5]([NH2:8])=[CH:6][CH:7]=1 |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrC1=C(C(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C
Name
Quantity
208 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
300 mL
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
150 mL
Type
solvent
Smiles
CCO
Step Two
Name
ice
Quantity
2 kg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
ADDITION
Type
ADDITION
Details
poured
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by SiO2 chromatography
WASH
Type
WASH
Details
eluting with an EtOAc/hexane gradient (10 to 50% EtOAc)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C(=CC1)N)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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